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Compound of Interest

Compound Name: TgENR-IN-1

Cat. No.: B12373849 Get Quote

Topic: Using Triclosan and its Analogs to Study Parasite Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction
Toxoplasma gondii, an obligate intracellular parasite, is responsible for the widespread disease

toxoplasmosis.[1][2] The parasite harbors a type II fatty acid synthesis (FASII) pathway located

in the apicoplast, an essential organelle.[3][4] This pathway is distinct from the type I fatty acid

synthesis (FASI) found in humans, making the enzymes of the FASII pathway attractive targets

for antiparasitic drug development.[3][5] One of the key enzymes in this pathway is the enoyl-

acyl carrier protein reductase (ENR), which catalyzes the final reductive step in each cycle of

fatty acid chain elongation.[3] Inhibition of TgENR leads to the disruption of the FASII pathway,

which is vital for parasite survival.[3]

Triclosan, a broad-spectrum antimicrobial agent, and its analogs have been identified as potent

inhibitors of TgENR.[3][6][7] These compounds serve as valuable chemical tools to investigate

the role of fatty acid synthesis in the metabolism and overall biology of Toxoplasma gondii and

other apicomplexan parasites. This document provides detailed application notes and protocols

for utilizing these inhibitors in parasitology research.
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TgENR catalyzes the NADH-dependent reduction of an enoyl-acyl carrier protein (ACP)

substrate.[3] Triclosan is a slow, tight-binding inhibitor of TgENR.[7] It binds to the enzyme in

the presence of NAD+, forming a stable ternary complex.[7][8] This binding event involves a

conformational change in a flexible loop near the active site, which closes over the inhibitor,

locking it in place.[7] This inhibition disrupts the synthesis of fatty acids in the apicoplast, which

are essential for membrane biogenesis and the production of vital metabolites like lipoic acid.

[3]

Data Presentation
The following tables summarize the inhibitory activities of triclosan and some of its potent

analogs against recombinant TgENR and Toxoplasma gondii tachyzoites.

Table 1: In Vitro Inhibitory Activity of Triclosan and Analogs against Recombinant TgENR

Compound IC₅₀ (nM) against TgENR Reference

Triclosan < 20 [3]

Analog 16a 43 [9]

Analog 16c 26 [9]

Table 2: In Vitro Anti-parasitic Activity of Triclosan and Analogs against Toxoplasma gondii

Tachyzoites

Compound MIC₅₀ (µM) MIC₉₀ (µM) Reference

Triclosan ~0.2 Not Reported [3]

Analog 16a 0.25 Not Reported [9]

Analog 16c 0.25 Not Reported [9]

Compound with MIC₉₀

≤ 6µM
Various ≤ 6 [6]
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Protocol 1: TgENR Enzyme Inhibition Assay
This protocol is used to determine the in vitro inhibitory activity of compounds against

recombinant TgENR.

Materials:

Recombinant TgENR enzyme

Crotonyl-CoA (surrogate substrate)

NADH

Assay buffer: 100 mM Na/K phosphate buffer, pH 7.5, 150 mM NaCl

Test compounds dissolved in DMSO

96-well microplate

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a reaction mixture containing 20 nM TgENR, 100 mM Na/K phosphate buffer (pH

7.5), and 150 mM NaCl.

Add the test compounds at various concentrations to the wells of a 96-well plate. Ensure the

final DMSO concentration is consistent across all wells (e.g., 2%).

Add the enzyme-buffer mixture to the wells containing the test compounds.

Initiate the reaction by adding 100 µM NADH and the surrogate substrate, crotonyl-CoA.

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the

oxidation of NADH, at regular intervals for a set period.

Calculate the initial velocity of the reaction for each compound concentration.
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Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the

logarithm of the inhibitor concentration.

Protocol 2: Toxoplasma gondii Growth Inhibition Assay
This protocol is used to assess the in vitro efficacy of compounds against the growth of T.

gondii tachyzoites.

Materials:

Human foreskin fibroblast (HFF) host cells

Toxoplasma gondii tachyzoites (e.g., RH strain)

Culture medium (e.g., DMEM supplemented with fetal bovine serum)

Test compounds dissolved in DMSO

96-well plates

Microscopy equipment or a plate-based detection method (e.g., using a reporter parasite

strain expressing β-galactosidase)

Procedure:

Seed HFF cells in 96-well plates and grow them to confluence.

Infect the confluent HFF monolayers with T. gondii tachyzoites.

After allowing the parasites to invade the host cells (typically 2-4 hours), remove the

inoculum and add fresh culture medium containing serial dilutions of the test compounds.

Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 72

hours).

Assess parasite proliferation. This can be done by:

Microscopic counting: Visually counting the number of parasites or plaque-forming units.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reporter gene assay: If using a reporter strain, lyse the cells and measure the activity of

the reporter enzyme (e.g., β-galactosidase).

Determine the concentration of the compound that inhibits parasite growth by 50% (IC₅₀) or

90% (MIC₉₀).

Simultaneously, assess the toxicity of the compounds on uninfected HFF cells to determine

the therapeutic index.
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Caption: The Type II Fatty Acid Synthesis Pathway in the Apicoplast.
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Caption: Experimental Workflow for Screening TgENR Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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